3,4-dimethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
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Overview
Description
3,4-dimethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolothiadiazole moiety, which is known for its diverse pharmacological activities. The structure of this compound includes a benzamide core, which is substituted with a triazolothiadiazole ring system, making it a potential candidate for various scientific and industrial applications.
Preparation Methods
The synthesis of 3,4-dimethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves multiple steps. The general synthetic route includes the following steps:
Formation of the Triazolothiadiazole Ring: The triazolothiadiazole ring is synthesized by the reaction of 3-methyl-1,2,4-triazole with a suitable thiadiazole precursor under specific conditions.
Substitution on the Benzyl Group: The benzyl group is then introduced to the triazolothiadiazole ring through a nucleophilic substitution reaction.
Formation of the Benzamide Core: The final step involves the formation of the benzamide core by reacting the substituted benzyl group with 3,4-dimethylbenzoic acid under acidic or basic conditions.
Industrial production methods for this compound may involve optimization of these steps to increase yield and reduce production costs. This can include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
3,4-dimethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,4-dimethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor.
Medicine: The pharmacological properties of the triazolothiadiazole moiety make this compound a potential candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves its interaction with specific molecular targets. The triazolothiadiazole moiety is known to interact with various enzymes and receptors, leading to inhibition or modulation of their activity . The compound can form hydrogen bonds and other interactions with the active sites of these targets, disrupting their normal function and leading to the desired pharmacological effects .
Comparison with Similar Compounds
3,4-dimethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazolothiadiazole core but differ in their substitution patterns.
1,3,4-Thiadiazole Derivatives: These compounds lack the triazole ring but have similar biological activities.
Benzamide Derivatives: Compounds with a benzamide core but different substituents have been investigated for their therapeutic potential in various diseases.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19N5OS |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
3,4-dimethyl-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C20H19N5OS/c1-12-4-7-17(10-13(12)2)18(26)21-11-15-5-8-16(9-6-15)19-24-25-14(3)22-23-20(25)27-19/h4-10H,11H2,1-3H3,(H,21,26) |
InChI Key |
XKHYQLBHRLRWSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C)C |
Origin of Product |
United States |
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